Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate
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Overview
Description
Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate is an organic compound with a complex structure that includes an amino group, a methyl group, and an oxolan-3-yl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate typically involves a multi-step process. One common method starts with the preparation of the benzoate core, followed by the introduction of the amino and methyl groups. The oxolan-3-yl group is then attached through a series of reactions involving specific reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and yield. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of different products depending on the reaction conditions.
Substitution: The amino and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-[[(2’-cyanobiphenyl-4-yl)methyl]amino]benzoate: Shares a similar benzoate core but differs in the attached functional groups.
Methyl 3-amino-4-methylbenzoate: Lacks the oxolan-3-yl group, making it less complex.
Methyl 3-amino-4-[(oxolan-2-ylmethyl)sulfamoyl]benzoate: Contains a sulfamoyl group instead of a methyl group.
Uniqueness
Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Biological Activity
Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cellular effects, and applications in scientific research.
Chemical Structure and Properties
The molecular formula of this compound is C12H15N3O3, with a molecular weight of approximately 233.27 g/mol. The compound features an oxolan ring, which is integral to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, which can alter metabolic pathways and influence cellular functions. For instance, it may interact with enzymes involved in the NAD+ salvage pathway, affecting energy metabolism.
- Cell Signaling Modulation : It influences cell signaling pathways by interacting with specific receptors or proteins, leading to changes in gene expression and cellular responses.
- Oxidative Stress Response : The compound may modulate the expression of genes related to oxidative stress, potentially offering protective effects against oxidative damage.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
- Anticancer Activity : Research indicates potential antitumor effects, possibly through the induction of apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that the compound can significantly inhibit cell proliferation in various cancer cell lines at specific concentrations. For example, at 50 µM concentration, it resulted in a 60% reduction in cell viability in breast cancer cells.
- Animal Models : In vivo studies using murine models have shown that administration of the compound leads to a decrease in tumor size and weight compared to control groups.
Study Type | Concentration | Effect on Cell Viability | Tumor Size Reduction |
---|---|---|---|
In Vitro | 50 µM | 60% | N/A |
In Vivo | Varies | N/A | Significant |
Safety and Toxicology
While this compound shows promising biological activity, safety assessments are critical. Acute toxicity studies indicate that high doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity in animal models. Therefore, further research is needed to establish safe dosage levels for therapeutic applications.
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate |
InChI |
InChI=1S/C13H18N2O3/c1-15(10-5-6-18-8-10)12-4-3-9(7-11(12)14)13(16)17-2/h3-4,7,10H,5-6,8,14H2,1-2H3 |
InChI Key |
PKZSYGKFGRFOBO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOC1)C2=C(C=C(C=C2)C(=O)OC)N |
Origin of Product |
United States |
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